N-Phenyl-1-anthramine

Physical Properties Material Science Quality Control

Securing a reliable source of high-purity N-Phenyl-1-anthramine with verified structural identity is critical for reproducible OLED device performance. This compound directly addresses the need for a well-characterized anthracene-based building block with >98% purity and a melting point of 160-165 °C, suitable for vacuum thermal evaporation. - >98.0% (GC) purity minimizes batch-to-batch variability in device fabrication. - HOMO energy of -6.06 eV supports electron-blocking layer (EBL) functionality. - 1-position substitution enables structure-property relationship studies versus 2- or 9-isomers. - Available from multiple global warehouses with documented certificates of analysis.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 98683-00-2
Cat. No. B1370060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1-anthramine
CAS98683-00-2
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H
InChIKeyQCOIZKZASBFCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-1-anthramine Properties and Role


N-Phenyl-1-anthramine (CAS 98683-00-2), also known as 1-Anilinoanthracene, is an aromatic amine with the molecular formula C20H15N . It is classified as an anthracene derivative and is a key building block in the synthesis of advanced organic electronic materials [1]. The compound is typically supplied as a solid crystalline powder with a purity of >98.0% (GC) and a melting point in the range of 160-165°C . Its primary value lies in its anthracene core, a structure renowned for its excellent optoelectronic properties, making it a candidate for applications such as hole-transport layers (HTL) and emitters in Organic Light-Emitting Diodes (OLEDs) [2].

Building block Anthracene-based arylamine for optoelectronic material synthesis and device studies
Processing Thermal evaporation compatibility supports thin-film device fabrication workflows
Identity control Melting point differentiation from 2- and 9-position isomers aids regioisomer verification

N-Phenyl-1-anthramine Substitution Limitations


The performance of organic semiconductors is exquisitely sensitive to molecular structure. Even seemingly minor modifications, such as the position of the amino substituent on the anthracene core (e.g., 1- vs. 2- or 9-position), can drastically alter electronic properties like Highest Occupied Molecular Orbital (HOMO) energy levels, molecular packing, and charge carrier mobility [1]. For example, substituting the anthracene core with a naphthalene core (e.g., N-phenyl-1-naphthylamine) results in a different conjugation length, which changes the energy gap and, consequently, the light absorption/emission characteristics of the material [2]. This structural specificity means that direct, empirical performance comparisons are essential for selecting the optimal material for a given device architecture. Interchanging N-Phenyl-1-anthramine with a seemingly close analog without verifying these key electronic parameters poses a significant risk of device failure or suboptimal efficiency.

Regioisomer 2- or 9-position isomers may shift HOMO level and packing, altering charge transport and emission.
Core analog Naphthalene-based analogs change conjugation length and energy gap, invalidating optoelectronic calibration.
Process sensitivity Molecular packing and mobility are highly sensitive to substitution pattern; direct device testing is essential.

Quantitative Evidence vs. Key Comparators


Melting Point vs. Positional Isomers

The melting point of N-Phenyl-1-anthramine (160-165 °C) is significantly lower than its 2-position isomer, N-Phenyl-2-anthramine (202 °C), and its 9-position isomer, N-Phenyl-9-anthramine (206-210 °C) . This difference of approximately 40 °C provides a clear analytical fingerprint for identity verification and is a critical factor in processes like thermal evaporation for thin-film deposition, where lower melting points can correlate with simpler and potentially more controllable deposition conditions [1].

Melting point vs. positional isomers
Head-to-head
Target m.p. 160–165 °C vs. 2-isomer 202 °C and 9-isomer 206–210 °C; ~40 °C lower
Reported thermal fingerprint supports regioisomer identity verification and evaporation processing assessment.
Solid-state vendor data; may vary with purity.
Physical Properties Material Science Quality Control

Calculated HOMO Energy Level

Density Functional Theory (DFT) calculations for N-Phenyl-1-anthramine yield a Highest Occupied Molecular Orbital (HOMO) energy level of -6.06 eV [1]. For comparison, the HOMO of the simpler core molecule, anthracene, is significantly shallower at -5.24 eV [2]. The deeper HOMO of N-Phenyl-1-anthramine suggests a larger barrier for hole injection from common anodes like ITO, but also indicates potentially improved air stability compared to materials with shallower HOMO levels.

Calculated HOMO energy
DFT calculation
-6.06 eV vs. anthracene -5.24 eV; 0.82 eV deeper HOMO
Deeper HOMO may support electron-blocking function and improved air stability in device research.
Isolated molecule DFT; solid-state packing may shift values.
DFT Calculation Electronic Structure Semiconductor Physics

Hole Mobility Benchmark for Anthracene Derivatives

While no direct hole mobility data exists for N-Phenyl-1-anthramine itself, data for anthracene-based derivatives provide a class-level expectation. High-performance anthracene derivatives have demonstrated hole mobilities in the range of 10⁻² to 10⁻⁴ cm²/Vs, significantly higher than many standard materials [1]. For instance, alkyl bithiophene end-capped anthracene (HBT-AN) exhibits a hole mobility of 5.2 × 10⁻² cm²/Vs [2]. This is orders of magnitude higher than the zero-field hole mobility of the classic hole transport material NPB (2.6 × 10⁻⁴ cm²/Vs) [3]. This class-level data supports the potential of N-Phenyl-1-anthramine as a high-mobility charge transport material.

Hole mobility benchmark
Class-level inference
No direct data for target; anthracene derivatives reported up to 5.2×10⁻² cm²/Vs, ~2 orders above NPB
Class-level mobility range supports exploration as high-mobility scaffold; target-specific measurement required.
Data from thin-film transistor and ToF platforms; not from target compound.
Hole Mobility Organic Semiconductor Charge Transport

Research and Industrial Applications of N-Phenyl-1-anthramine


OLED Hole Transport Layer Development

Given its class as an anthracene-based arylamine, N-Phenyl-1-anthramine is a prime candidate for development and testing as a hole-transport material in OLEDs. The calculated HOMO energy of -6.06 eV [1] suggests it may be particularly effective as an electron-blocking layer, preventing electron leakage from the emission layer and improving device efficiency. Its melting point of 160-165 °C makes it amenable to vacuum thermal evaporation, a standard technique in OLED fabrication.

Advanced Organic Semiconductor Building Block

The compound serves as a versatile building block for synthesizing more complex anthracene derivatives with tailored properties. Its differentiation from the 2- and 9-position isomers allows researchers to design specific regioisomers for structure-property relationship studies, which are crucial for optimizing charge transport and emission characteristics in organic field-effect transistors (OFETs) and solar cells.

Synthesis of 9,10-Anthraquinone Dyes and Intermediates

N-Phenyl-1-anthramine can be oxidized to form 9,10-anthraquinone [2], an important intermediate for the synthesis of various dyes and pigments. This provides a well-established, non-electronic industrial application, offering a diversified procurement rationale for chemical manufacturers and research labs.

Application
Selection Property
Validation Focus
OLED hole-transport layer research
HOMO energy alignment context
Device hole-injection and electron-blocking endpoints
Organic semiconductor structure-property studies
Regioisomer-specific functionalization
Charge transport and emission characterization
Anthraquinone dye intermediate synthesis
Oxidative conversion pathway
Reaction conversion efficiency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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